2-Fluoro-1-nitrohexane
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Overview
Description
2-Fluoro-1-nitrohexane is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of a fluorine atom and a nitro group attached to a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-nitrohexane can be synthesized through several methods. One common approach involves the nitration of 2-fluorohexane using nitric acid. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the selective formation of the nitro compound . Another method involves the reaction of 2-fluorohexane with nitrite ions in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-nitrohexane undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Scientific Research Applications
2-Fluoro-1-nitrohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-nitrohexane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets . These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-nitrobutane
- 2-Fluoro-1-nitropentane
- 2-Fluoro-1-nitroheptane
Uniqueness
2-Fluoro-1-nitrohexane is unique due to its specific chain length and the presence of both a fluorine atom and a nitro group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-fluoro-1-nitrohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-2-3-4-6(7)5-8(9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAXHIDCKZERSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502051 |
Source
|
Record name | 2-Fluoro-1-nitrohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-15-7 |
Source
|
Record name | 2-Fluoro-1-nitrohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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